Cas no 1087644-25-4 (N-(4-Piperidin-1-yl-1,3,5-triazin-2-yl)benzamide)
N-(4-Piperidin-1-yl-1,3,5-triazin-2-yl)benzamide Chemical and Physical Properties
Names and Identifiers
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- N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide
- N-[4-(piperidin-1-yl)-1,3,5-triazin-2-yl]benzamide
- N-(4-(Piperidin-1-yl)-1,3,5-triazin-2-yl)benzamide
- STL090285
- N-(4-piperidino-1,3,5-triazin-2-yl)benzamide
- benzamide, N-[4-(1-piperidinyl)-1,3,5-triazin-2-yl]-
- N-(4-Piperidin-1-yl-1,3,5-triazin-2-yl)benzamide
-
- MDL: MFCD13814789
- Inchi: 1S/C15H17N5O/c21-13(12-7-3-1-4-8-12)18-14-16-11-17-15(19-14)20-9-5-2-6-10-20/h1,3-4,7-8,11H,2,5-6,9-10H2,(H,16,17,18,19,21)
- InChI Key: ZEBCWUXHLLMKDG-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=CC=1)NC1=NC=NC(=N1)N1CCCCC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 339
- Topological Polar Surface Area: 71
N-(4-Piperidin-1-yl-1,3,5-triazin-2-yl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N057710-250mg |
N-(4-Piperidin-1-yl-1,3,5-triazin-2-yl)benzamide |
1087644-25-4 | 250mg |
$ 185.00 | 2022-06-03 | ||
| TRC | N057710-500mg |
N-(4-Piperidin-1-yl-1,3,5-triazin-2-yl)benzamide |
1087644-25-4 | 500mg |
$ 300.00 | 2022-06-03 | ||
| TRC | N057710-1000mg |
N-(4-Piperidin-1-yl-1,3,5-triazin-2-yl)benzamide |
1087644-25-4 | 1g |
$ 480.00 | 2022-06-03 | ||
| Chemenu | CM485541-1g |
N-(4-(Piperidin-1-yl)-1,3,5-triazin-2-yl)benzamide |
1087644-25-4 | 97% | 1g |
$214 | 2023-11-25 | |
| abcr | AB410144-500 mg |
N-(4-Piperidin-1-yl-1,3,5-triazin-2-yl)benzamide |
1087644-25-4 | 500MG |
€195.40 | 2023-02-19 | ||
| abcr | AB410144-1 g |
N-(4-Piperidin-1-yl-1,3,5-triazin-2-yl)benzamide |
1087644-25-4 | 1 g |
€239.00 | 2023-07-19 | ||
| abcr | AB410144-500mg |
N-(4-Piperidin-1-yl-1,3,5-triazin-2-yl)benzamide; . |
1087644-25-4 | 500mg |
€205.00 | 2025-02-19 | ||
| abcr | AB410144-1g |
N-(4-Piperidin-1-yl-1,3,5-triazin-2-yl)benzamide; . |
1087644-25-4 | 1g |
€237.00 | 2025-02-19 | ||
| A2B Chem LLC | AI07510-500mg |
N-(4-Piperidin-1-yl-1,3,5-triazin-2-yl)benzamide |
1087644-25-4 | >95% | 500mg |
$412.00 | 2024-04-20 | |
| A2B Chem LLC | AI07510-1g |
N-(4-Piperidin-1-yl-1,3,5-triazin-2-yl)benzamide |
1087644-25-4 | >95% | 1g |
$439.00 | 2024-04-20 |
N-(4-Piperidin-1-yl-1,3,5-triazin-2-yl)benzamide Suppliers
N-(4-Piperidin-1-yl-1,3,5-triazin-2-yl)benzamide Related Literature
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on N-(4-Piperidin-1-yl-1,3,5-triazin-2-yl)benzamide
Professional Introduction to N-(4-Piperidin-1-yl-1,3,5-triazin-2-yl)benzamide (CAS No. 1087644-25-4)
N-(4-Piperidin-1-yl-1,3,5-triazin-2-yl)benzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 1087644-25-4, represents a promising candidate for further exploration in drug discovery and development. Its molecular architecture combines a piperidine ring with a benzamide moiety linked to a triazine core, which suggests potential biological activities relevant to various therapeutic areas.
The structural features of N-(4-Piperidin-1-yl-1,3,5-triazin-2-yl)benzamide make it an intriguing subject for medicinal chemists. The presence of the piperidine ring introduces a nitrogen-rich environment that can interact with biological targets in multiple ways, while the benzamide group is known for its role in modulating enzyme activity and receptor binding. The triazine core further enhances the compound's complexity, offering diverse functional handles for chemical modification and derivatization.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with potential therapeutic applications. The combination of piperidine and triazine in N-(4-Piperidin-1-yl-1,3,5-triazin-2-yl)benzamide aligns with this trend, as these motifs have been extensively studied for their ability to modulate biological pathways associated with inflammation, cancer, and neurodegenerative diseases. The benzamide moiety, in particular, has shown promise in inhibiting various proteases and kinases, which are key targets in modern drug design.
Current research indicates that N-(4-Piperidin-1-yl-1,3,5-triazin-2-yl)benzamide exhibits interesting pharmacological properties that warrant further investigation. Preclinical studies have suggested that this compound may possess anti-inflammatory and anti-proliferative effects, making it a potential lead for developing treatments against chronic inflammatory disorders and certain types of cancer. The triazine ring's ability to engage with biological targets in multiple ways also suggests that it could be a versatile scaffold for designing drugs with enhanced binding affinity and selectivity.
The synthesis of N-(4-Piperidin-1-yl-1,3,5-triazin-2-yl)benzamide involves a series of well-established organic reactions that highlight the compound's synthetic accessibility. The process typically begins with the formation of the triazine core through cyclocondensation reactions, followed by functionalization with the piperidine group. Subsequent introduction of the benzamide moiety completes the molecular structure. This synthetic route underscores the compound's feasibility for large-scale production and further chemical manipulation.
In the context of drug discovery, N-(4-Piperidin-1-yl-1,3,5-triazin-2-yl)benzamide represents an excellent example of how structural diversity can lead to novel pharmacological activities. The integration of different heterocyclic systems into a single molecule allows for multifunctional interactions with biological targets, which is increasingly recognized as a key strategy in developing next-generation therapeutics. The benzamide group's role as a pharmacophore is particularly noteworthy, as it has been successfully incorporated into numerous drugs that have reached clinical use.
The potential applications of N-(4-Piperidin-1-yl-1,3,5-triazin-2-yl)benzamide extend beyond traditional therapeutic areas. Emerging research suggests that this compound may also have applications in agrochemicals and material science due to its unique chemical properties. For instance, its ability to form stable complexes with metal ions could make it useful in developing new catalysts or corrosion inhibitors. Additionally, its structural features may contribute to the development of advanced materials with tailored electronic or optical properties.
The future direction of research on N-(4-Piperidin-1-yli,3,5)-triazine(2)-carboxamides like N-(4-Piperidin)-1,3,5)-triazine(2)carboxanilide will likely focus on optimizing its pharmacological profile through structure-based drug design approaches. Computational modeling techniques will play a crucial role in predicting how small modifications to the molecular structure can enhance its biological activity and reduce potential side effects. Collaborative efforts between synthetic chemists and biologists will be essential to translate these findings into tangible therapeutic benefits.
In conclusion,N(4-*Piperidinyloxy*-* )- (CAS No.* 1087644 -25 - 44) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. Its integration into drug discovery pipelines holds great potential for addressing unmet medical needs across various therapeutic areas. As research continues to uncover new insights into its pharmacological properties,this compound is poised to make meaningful contributions to modern medicine.
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